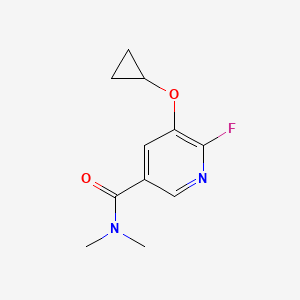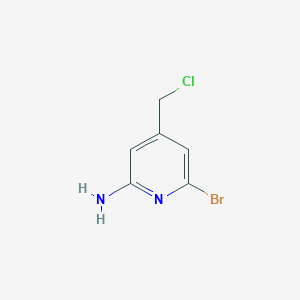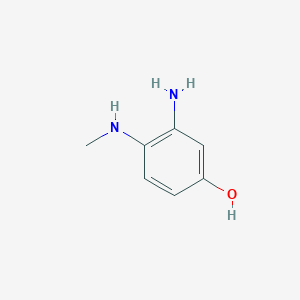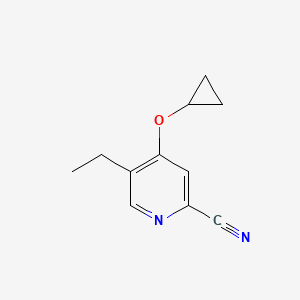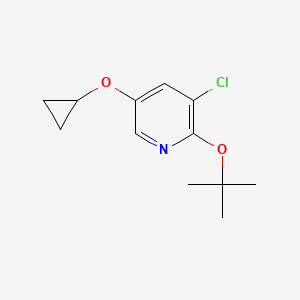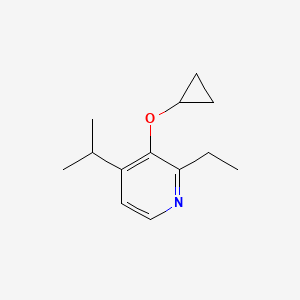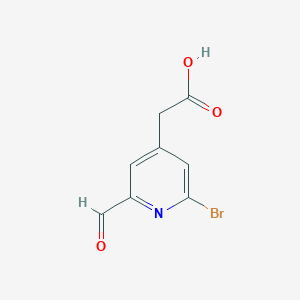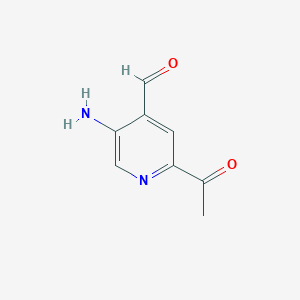
2-(Benzyloxy)-6-fluoropyridine-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-6-fluoropyridine-4-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyloxy group, a fluorine atom, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-fluoropyridine-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 2-(Benzyloxy)-6-fluoropyridine, which is then subjected to sulfonylation to introduce the sulfonyl chloride group. The reaction conditions often involve the use of sulfonyl chloride reagents and appropriate solvents under controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-6-fluoropyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids .
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-6-fluoropyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-6-fluoropyridine-4-sulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and can readily undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzyloxy)pyridine: Lacks the fluorine and sulfonyl chloride groups, making it less reactive in certain types of reactions.
6-Fluoropyridine-4-sulfonyl chloride: Similar structure but without the benzyloxy group, affecting its solubility and reactivity.
2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride: Chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Uniqueness
2-(Benzyloxy)-6-fluoropyridine-4-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both the benzyloxy and fluorine groups enhances its solubility and stability, while the sulfonyl chloride group provides a reactive site for nucleophilic substitution .
Eigenschaften
Molekularformel |
C12H9ClFNO3S |
|---|---|
Molekulargewicht |
301.72 g/mol |
IUPAC-Name |
2-fluoro-6-phenylmethoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C12H9ClFNO3S/c13-19(16,17)10-6-11(14)15-12(7-10)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
XTNJNEFMQJCBNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)S(=O)(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14839855.png)

